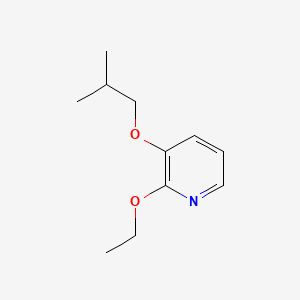

2-Etoxi-3-isobutoxipirina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-3-isobutoxypyridine: is an organic compound with the molecular formula C11H17NO2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

2-Ethoxy-3-isobutoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: The compound is used in the production of agrochemicals and as a solvent in various industrial processes.

Mecanismo De Acción

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, 2-Ethoxy-3-isobutoxypyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-isobutoxypyridine can be achieved through various synthetic routes. One common method involves the alkylation of 2-ethoxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-3-isobutoxypyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-3-isobutoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as or replace the ethoxy or isobutoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at reflux temperature.

Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Amino or thiol-substituted pyridine derivatives.

Comparación Con Compuestos Similares

2-Ethoxy-3-isobutoxypyridine can be compared with other pyridine derivatives such as:

- 2-Methoxy-3-isobutoxypyridine

- 2-Ethoxy-3-methoxypyridine

- 2-Isopropoxy-3-ethoxypyridine

Uniqueness

The unique combination of ethoxy and isobutoxy groups in 2-Ethoxy-3-isobutoxypyridine provides distinct chemical properties, such as solubility and reactivity , which can be advantageous in specific applications compared to its analogs.

Actividad Biológica

2-Ethoxy-3-isobutoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

- IUPAC Name : 2-Ethoxy-3-isobutoxypyridine

- CAS Number : 1255574-40-3

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

The biological activity of 2-Ethoxy-3-isobutoxypyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the ethoxy and isobutoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can lead to modulation of biochemical pathways, which may result in therapeutic effects.

Biological Activity

Research indicates that 2-Ethoxy-3-isobutoxypyridine exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may inhibit tumor cell growth.

- Anti-inflammatory Effects : Some studies have suggested that the compound may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Anticancer | HeLa (cervical cancer) | Reduced cell viability | |

| Anti-inflammatory | RAW 264.7 (macrophages) | Decreased cytokine production |

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the effectiveness of 2-Ethoxy-3-isobutoxypyridine against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Cytotoxicity Assay : In vitro assays using HeLa cells revealed that treatment with varying concentrations of 2-Ethoxy-3-isobutoxypyridine resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests potential as an anticancer agent.

- Inflammation Model : In a model of inflammation using RAW 264.7 macrophages, the compound was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with lipopolysaccharide (LPS), indicating its potential role in anti-inflammatory therapies.

Propiedades

IUPAC Name |

2-ethoxy-3-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVWKAGCEWRRCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682021 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-40-3 |

Source

|

| Record name | 2-Ethoxy-3-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.